![molecular formula C18H28N2O2S2 B2573825 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane CAS No. 2309572-71-0](/img/structure/B2573825.png)
1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound belongs to the class of diazepanes, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane involves its interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This compound enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced excitability, which can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane in lab experiments is its high potency and specificity for GABA receptors, which allows for precise modulation of neuronal activity. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose challenges for its use in certain experiments.
Orientations Futures
Future research on 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane could focus on its potential applications in the treatment of neurological disorders, such as epilepsy, anxiety disorders, and neurodegenerative diseases. Further studies could also investigate the molecular mechanisms underlying its neuroprotective properties and its effects on other neurotransmitter systems. Additionally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane involves several steps, including the condensation of 3-methylbenzaldehyde and thiourea to form 3-methylbenzylthiourea, which is then reacted with sodium methoxide and sulfonyl chloride to yield the final product. This method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticonvulsant and anxiolytic agent. It has also been investigated for its neuroprotective properties and its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S2/c1-16-4-2-5-17(14-16)15-24(21,22)20-9-3-8-19(10-11-20)18-6-12-23-13-7-18/h2,4-5,14,18H,3,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPIQDINLMJJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
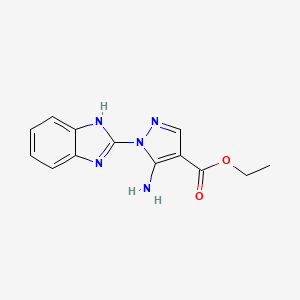
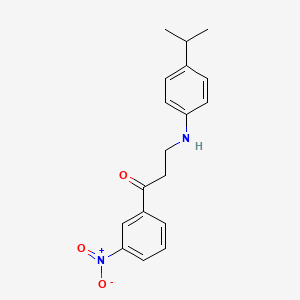
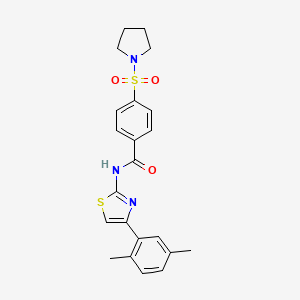

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
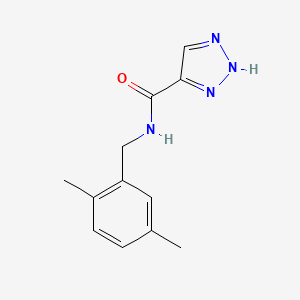
![Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2573755.png)

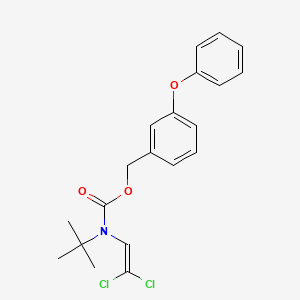


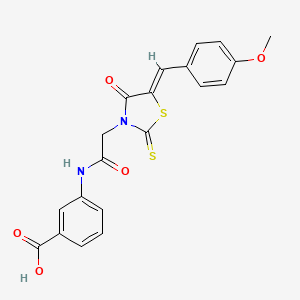
![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)